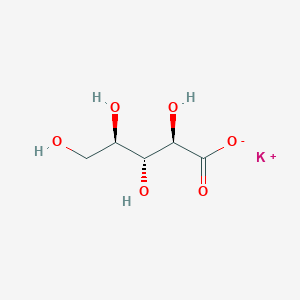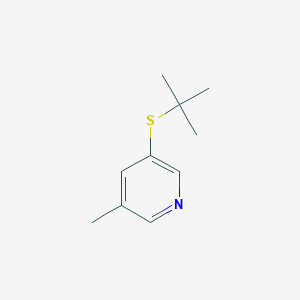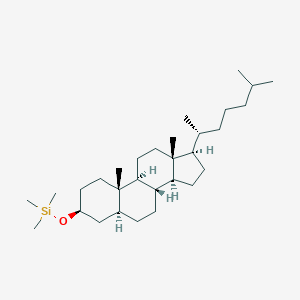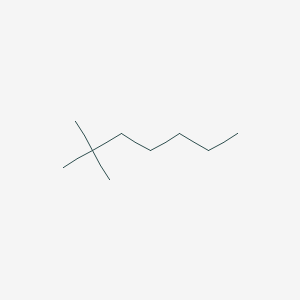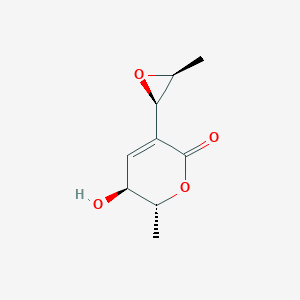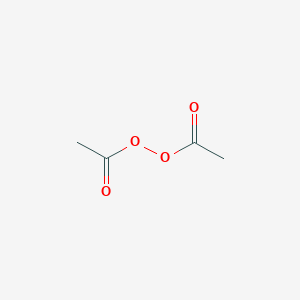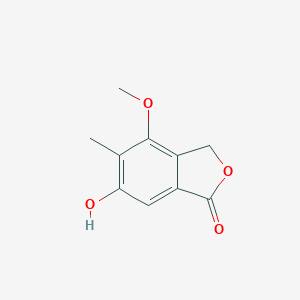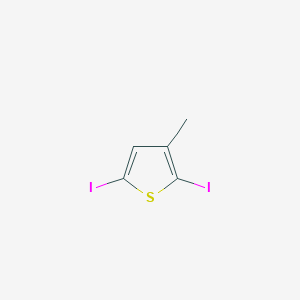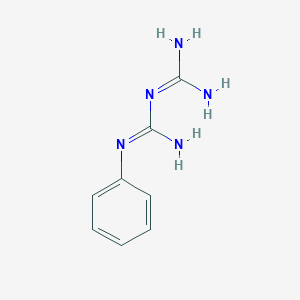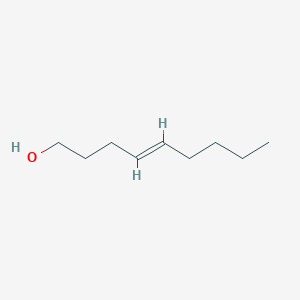
(E)-non-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Non-4-en-1-ol is a volatile organic compound that has been extensively studied due to its unique properties. It is a colorless liquid that has a strong odor and is commonly found in various plant species. This compound has been known to exhibit several biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Mecanismo De Acción
The mechanism of action of (E)-Non-4-en-1-ol is not fully understood. However, studies have suggested that it may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, (E)-Non-4-en-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (E)-Non-4-en-1-ol has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(E)-Non-4-en-1-ol has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, (E)-Non-4-en-1-ol has been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. Furthermore, (E)-Non-4-en-1-ol has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-Non-4-en-1-ol is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antimicrobial agents. Additionally, (E)-Non-4-en-1-ol has been found to exhibit low toxicity, making it a safe compound for use in various applications. However, one of the limitations of (E)-Non-4-en-1-ol is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (E)-Non-4-en-1-ol. One potential area of research is the development of new antimicrobial agents based on (E)-Non-4-en-1-ol. Additionally, further studies are needed to elucidate the mechanism of action of (E)-Non-4-en-1-ol and its potential use in the treatment of inflammatory disorders and cancer. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of (E)-Non-4-en-1-ol to determine its potential use in clinical applications.
Conclusion:
In conclusion, (E)-Non-4-en-1-ol is a unique compound that exhibits several biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Its broad-spectrum antimicrobial activity and low toxicity make it a potential candidate for the development of new antimicrobial agents. Additionally, (E)-Non-4-en-1-ol has the potential to be used in the treatment of various inflammatory disorders and cancer. Future studies are needed to further elucidate the mechanism of action of (E)-Non-4-en-1-ol and its potential use in clinical applications.
Métodos De Síntesis
(E)-Non-4-en-1-ol can be synthesized by several methods, including chemical synthesis, extraction from natural sources, and biotransformation. Chemical synthesis involves the use of various reagents and catalysts to produce the desired compound. Extraction from natural sources involves the isolation of (E)-Non-4-en-1-ol from plants and other natural sources. Biotransformation involves the use of microorganisms to convert precursor compounds into (E)-Non-4-en-1-ol.
Aplicaciones Científicas De Investigación
(E)-Non-4-en-1-ol has been extensively studied for its various biological activities. It has been found to exhibit antimicrobial properties against several bacterial and fungal strains. Additionally, (E)-Non-4-en-1-ol has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory disorders. Furthermore, studies have demonstrated the antitumor properties of (E)-Non-4-en-1-ol, indicating its potential use in cancer therapy.
Propiedades
Número CAS |
16695-34-4 |
|---|---|
Nombre del producto |
(E)-non-4-en-1-ol |
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(E)-non-4-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h5-6,10H,2-4,7-9H2,1H3/b6-5+ |
Clave InChI |
KANHUDSFOMPVGY-AATRIKPKSA-N |
SMILES isomérico |
CCCC/C=C/CCCO |
SMILES |
CCCCC=CCCCO |
SMILES canónico |
CCCCC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



